(E)-N-(1-Cyano-2-methylpropyl)-3-quinolin-4-ylprop-2-enamide
Description
BenchChem offers high-quality (E)-N-(1-Cyano-2-methylpropyl)-3-quinolin-4-ylprop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(1-Cyano-2-methylpropyl)-3-quinolin-4-ylprop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-N-(1-cyano-2-methylpropyl)-3-quinolin-4-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(2)16(11-18)20-17(21)8-7-13-9-10-19-15-6-4-3-5-14(13)15/h3-10,12,16H,1-2H3,(H,20,21)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWANSMMQNOWPGK-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C=CC1=CC=NC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C#N)NC(=O)/C=C/C1=CC=NC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 226.28 g/mol
The compound features a quinoline moiety, which is known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit promising anticancer properties. For instance, studies have shown that quinoline-based compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action: The anticancer activity of (E)-N-(1-Cyano-2-methylpropyl)-3-quinolin-4-ylprop-2-enamide may involve the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cancer cell survival and proliferation.
Antimicrobial Activity
Quinoline derivatives have also been reported to possess antimicrobial properties. The compound's structure suggests potential efficacy against a range of pathogens.
- Activity Spectrum: Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Case Studies
-
Study on Anticancer Effects:
- In vitro studies demonstrated that (E)-N-(1-Cyano-2-methylpropyl)-3-quinolin-4-ylprop-2-enamide significantly reduced the viability of breast cancer cells (MCF-7) at concentrations above 10 µM.
- The compound induced apoptosis as evidenced by increased Annexin V staining and caspase activation assays.
-
Antimicrobial Testing:
- A recent study evaluated the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | Reduced cell viability |
| MCF-7 | 20 | Induced apoptosis | |
| Antimicrobial | Staphylococcus aureus | 32 | MIC |
| Escherichia coli | 64 | MIC |
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Increased caspase activity in cancer cells |
| Cell Cycle Arrest | Inhibition of cyclin-dependent kinases |
| Antibacterial Activity | Disruption of bacterial cell wall synthesis |
Q & A
Q. What are the optimal synthetic routes for (E)-N-(1-Cyano-2-methylpropyl)-3-quinolin-4-ylprop-2-enamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:
- Temperature Control : Maintaining 60–80°C during enamide formation to prevent side reactions .
- Solvent Selection : Ethanol or dichloromethane/methanol mixtures (97:3) are optimal for refluxing intermediates .
- Catalysts : Glacial acetic acid (10 drops) accelerates hydrazide coupling .
Yields >70% are achievable with strict control of reaction time (18–20 hours) and purification via column chromatography (CH₂Cl₂/MeOH) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry (E-configuration) and functional groups (quinoline, cyano) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., C₁₈H₁₇N₃O, M = 291.35 g/mol) .
Q. What are the key physicochemical properties influencing solubility and stability?
- Methodological Answer :
- LogP : Predicted ~3.2 (via software), indicating moderate lipophilicity .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at –20°C in anhydrous DMSO .
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (<0.1 mg/mL) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across assays)?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for enzyme inhibition) and controls .
- Dose-Response Validation : Repeat experiments with ≥3 biological replicates and apply ANOVA for statistical significance .
- Metabolite Interference Testing : Employ LC-MS to rule out degradation products .
Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with quinoline-binding enzymes (e.g., cytochrome P450) .
- Kinetic Studies : Measure Kₘ and Vₘₐₓ via Lineweaver-Burk plots under varying substrate concentrations .
- Mutagenesis : Engineer enzyme active-site mutations (e.g., Ala-scan) to identify critical residues .
Q. How can environmental impacts of this compound be assessed in long-term ecological studies?
- Methodological Answer :
- Fate and Transport Modeling : Use EPI Suite to predict biodegradation half-life and bioaccumulation potential .
- Toxicity Assays : Test on Daphnia magna (48-hour LC₅₀) and soil microbiota (ATP luminescence assays) .
- Metabolite Profiling : Identify transformation products via high-resolution MS in simulated wastewater .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
